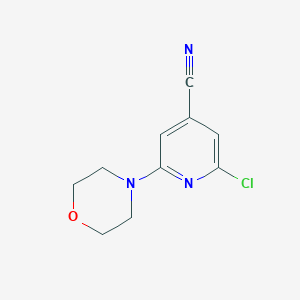

2-Chloro-6-morpholin-4-yl-isonicotinonitrile

Overview

Description

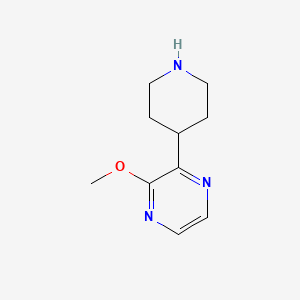

“2-Chloro-6-morpholin-4-yl-isonicotinonitrile” is a chemical compound with the molecular formula C10H11N3O . It is a yellow solid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring attached to an isonicotinonitrile group . The exact mass of the molecule is 189.090210 .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 365.6±42.0 °C at 760 mmHg, and a melting point of 142-146 °C . It also has a flash point of 174.9±27.9 °C .Scientific Research Applications

Chemical and Pharmacological Interest of Morpholine Derivatives

Morpholine derivatives, including those related to 2-Chloro-6-morpholin-4-yl-isonicotinonitrile, have been the subject of significant interest due to their broad spectrum of pharmacological activities. Morpholine is an aromatic organic heterocycle characterized by the presence of nitrogen and oxygen atoms in its ring structure. This moiety is present in various organic compounds that have been developed for diverse pharmacological activities. Recent studies have focused on the exploration of morpholine and its analogues due to their potent pharmacophoric activities, including potential therapeutic applications in neuroprotection, anti-inflammation, and antimicrobial effects (Asif & Imran, 2019).

Antioxidant Activity Assessment Methods

In the context of evaluating the antioxidant potential of compounds like this compound, various analytical methods have been utilized. These include the Oxygen Radical Absorbance Capacity (ORAC) test, the Ferric Reducing Antioxidant Power (FRAP) test, and others. Such assays are based on chemical reactions assessing kinetics or equilibrium state through spectrophotometry, which are crucial for analyzing the antioxidant capacity of complex samples. This approach supports the determination of antioxidant activity in compounds potentially including morpholine derivatives (Munteanu & Apetrei, 2021).

Role in Gene Function Inhibition

Morpholino oligos, including structures similar to this compound, have been tested across various model organisms for their ability to inhibit gene function, offering a relatively simple and rapid method to study gene function. This technology has seen application in developmental biology and genetics, highlighting the versatility of morpholine derivatives in scientific research (Heasman, 2002).

Synthetic and Pharmaceutical Applications

Morpholine and its derivatives, by virtue of their unique chemical structure, show a broad spectrum of pharmaceutical applications. Recent scientific endeavors have developed new methods for synthesizing these derivatives, focusing on their significant pharmacophoric activities. This research direction supports the ongoing interest in morpholine derivatives for potential therapeutic uses, underscoring their importance in the development of novel drugs and treatments (Mohammed et al., 2015).

Safety and Hazards

“2-Chloro-6-morpholin-4-yl-isonicotinonitrile” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name |

2-chloro-6-morpholin-4-ylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c11-9-5-8(7-12)6-10(13-9)14-1-3-15-4-2-14/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRXUINUUQGHQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CC(=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1406102.png)

![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1406106.png)

![1-[3-Fluoro-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1406108.png)

![C-[5-(4-Fluoro-phenyl)-2-methyl-furan-3-yl]-methylamine](/img/structure/B1406110.png)

![7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine](/img/structure/B1406118.png)